4-Ethyl 2-methyl 1-methyl-1H-pyrrole-2,4-dicarboxylate
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Overview
Description
4-Ethyl 2-methyl 1-methyl-1H-pyrrole-2,4-dicarboxylate is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This particular compound is notable for its unique substitution pattern, which includes ethyl, methyl, and carboxylate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl 2-methyl 1-methyl-1H-pyrrole-2,4-dicarboxylate typically involves the reaction of 4-methyl-2-pyrrolecarboxaldehyde with ethanol in the presence of an acid catalyst to form an ester. This ester is then reacted with anhydrous acetic acid to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl 2-methyl 1-methyl-1H-pyrrole-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole-2,4-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
4-Ethyl 2-methyl 1-methyl-1H-pyrrole-2,4-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and fluorescent materials.
Mechanism of Action
The mechanism of action of 4-Ethyl 2-methyl 1-methyl-1H-pyrrole-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Ethyl 2-methyl 1-methyl-1H-pyrrole-2,4-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields, including synthetic chemistry and material science.
Properties
Molecular Formula |
C10H13NO4 |
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Molecular Weight |
211.21 g/mol |
IUPAC Name |
4-O-ethyl 2-O-methyl 1-methylpyrrole-2,4-dicarboxylate |
InChI |
InChI=1S/C10H13NO4/c1-4-15-9(12)7-5-8(10(13)14-3)11(2)6-7/h5-6H,4H2,1-3H3 |
InChI Key |
KBBBEBCZDCEONN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C(=C1)C(=O)OC)C |
Origin of Product |
United States |
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